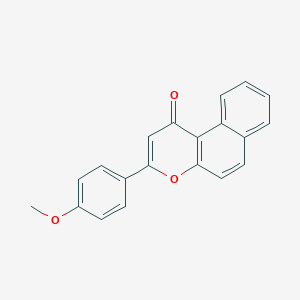

4'-methoxy-5,6-benzoflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyphenyl)benzo[f]chromen-1-one is a complex organic compound belonging to the class of chromenones. This compound features a benzo[f]chromen-1-one core structure with a 4-methoxyphenyl substituent at the 3-position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the chromenone core structure. The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)benzo[f]chromen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted chromenones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)benzo[f]chromen-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis. It also interacts with neurotransmitter receptors in the brain, contributing to its antidepressant and anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromanone: Similar in structure but lacks the methoxyphenyl substituent.

Chromenone: Similar core structure but different substituents.

Flavonoids: Share the chromenone core but have different functional groups and biological activities.

Uniqueness

3-(4-Methoxyphenyl)benzo[f]chromen-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromenone derivatives .

Activité Biologique

4'-Methoxy-5,6-benzoflavone is a compound of interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the flavonoid family, characterized by a benzoflavone backbone with a methoxy group at the 4' position. Its molecular formula is C17H14O3, and it exhibits properties typical of flavonoids, such as antioxidant and anti-inflammatory activities.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help mitigate oxidative stress in cells. Studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

Case Study: Inhibition of TNF-α Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a reduction in TNF-α secretion by approximately 40% compared to control groups. This suggests its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation.

3. Anticancer Properties

The compound has demonstrated promising anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis | |

| A549 (lung) | 12 | Cell cycle arrest | |

| MCF-7 (breast) | 18 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Signaling Pathways: It affects various signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)benzo[f]chromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVFIVSNGPLFPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.